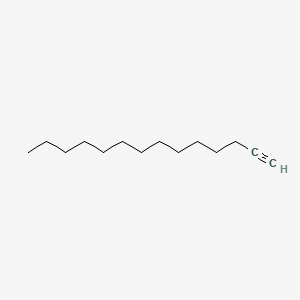1-Tetradecyne
CAS No.: 765-10-6
Cat. No.: VC2400995
Molecular Formula: C14H26
Molecular Weight: 194.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 765-10-6 |
|---|---|
| Molecular Formula | C14H26 |
| Molecular Weight | 194.36 g/mol |
| IUPAC Name | tetradec-1-yne |
| Standard InChI | InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1H,4-14H2,2H3 |
| Standard InChI Key | DZEFNRWGWQDGTR-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCC#C |
| Canonical SMILES | CCCCCCCCCCCCC#C |
Introduction
Chemical Identity and Structure
1-Tetradecyne is identified by the CAS Registry Number 765-10-6 and possesses the molecular formula C₁₄H₂₆ with a molecular weight of 194.36 g/mol . The chemical structure features a linear chain of fourteen carbon atoms with a terminal triple bond, represented by the linear notation CCCCCCCCCCCCC#C . Other names for this compound include tetradec-1-yne, dodecylacetylene, and α-tetradecyne .
The compound is characterized by its terminal alkyne functionality, which confers specific reactivity patterns important for its applications in chemical synthesis. The triple bond consists of one sigma bond and two pi bonds between the first and second carbon atoms in the chain, while the remaining structure consists of single bonds forming the saturated hydrocarbon chain.
Identification Parameters
Physical Properties
1-Tetradecyne exists as a colorless to light yellow clear liquid at room temperature . It has relatively low water solubility but dissolves readily in common organic solvents of low polarity . The physical state and appearance of this compound make it convenient for laboratory handling and industrial applications.
Key Physical Parameters
The relatively high boiling point (252°C at atmospheric pressure) reflects the considerable molecular weight and intermolecular forces present in this compound. The specific gravity of 0.79 indicates that 1-tetradecyne is less dense than water, which is typical for hydrocarbon compounds .
Chemical Properties
1-Tetradecyne exhibits chemical behaviors characteristic of terminal alkynes, with the reactive triple bond serving as the primary site for chemical transformations. Understanding these properties is crucial for effectively utilizing this compound in synthetic applications.
Stability and Reactivity
1-Tetradecyne is generally stable under normal conditions but is combustible . It demonstrates incompatibility with strong oxidizing agents, heavy metals, and heavy metal salts, which can catalyze decomposition or oxidation reactions . The terminal alkyne functional group (-C≡C-H) possesses slight acidity, enabling deprotonation reactions with strong bases.
Characteristic Reactions
The terminal triple bond of 1-tetradecyne participates in numerous reaction types common to alkynes:
-
Addition reactions such as hydrogenation (forming alkenes or alkanes), halogenation, and hydrohalogenation
-
Polymerization reactions to form larger molecular structures
-
Substitution reactions exploiting the acidity of the terminal hydrogen
These reaction pathways make 1-tetradecyne versatile for creating more complex molecular structures with diverse functional groups.
Synthesis Methods
Several approaches exist for the synthesis of 1-tetradecyne, though specific detailed synthetic routes were limited in the search results.
Reported Synthesis
A synthesis reference appears in the Journal of the American Chemical Society (volume 97, page 891, 1975), though specific details were not provided in the search results . This indicates established procedures have existed for decades.
Industrial Production
The production of 1-tetradecyne typically involves oligomerization processes that require controlled conditions to ensure selectivity for the desired product while minimizing side reactions. The choice of catalyst and solvent plays a crucial role in determining the yield and purity of the synthesized 1-tetradecyne.
Applications and Uses
1-Tetradecyne finds applications across multiple domains in chemistry and materials science, primarily owing to its reactive terminal triple bond.
Organic Synthesis Applications
The compound serves as a valuable building block in organic synthesis for creating more complex molecules. Its applications include:
-
Synthesis of pharmaceuticals and biologically relevant compounds
-
Production of specialty chemicals through various transformation reactions
Materials Science Applications
In materials science, 1-tetradecyne is utilized for:
-
Surface modification techniques
-
Development of nanomaterials and applications in nanotechnology
-
Production of functional materials with specific properties
These applications demonstrate the versatility of 1-tetradecyne beyond conventional organic synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume